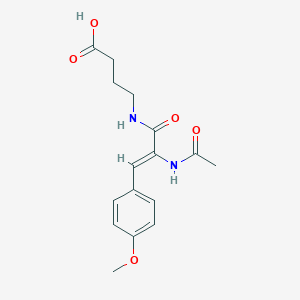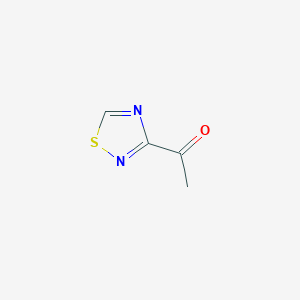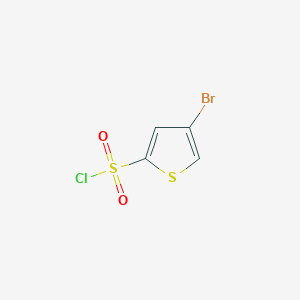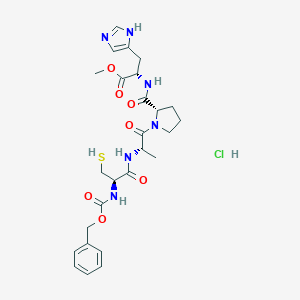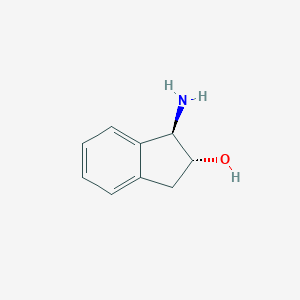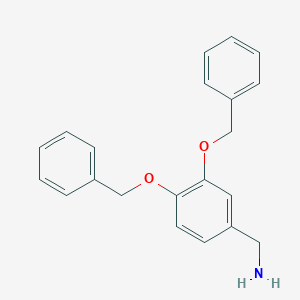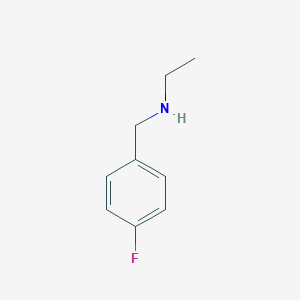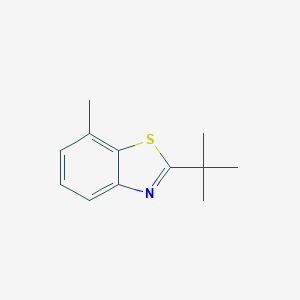
2-tert-Butyl-7-methylbenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-7-methylbenzothiazole (MBT) is a chemical compound that is widely used in various industrial applications. It is a yellowish liquid with a strong odor and is soluble in most organic solvents. MBT is commonly used as a rubber additive, corrosion inhibitor, and in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-7-methylbenzothiazole is not fully understood. However, it is known to act as a radical scavenger and a corrosion inhibitor. 2-tert-Butyl-7-methylbenzothiazole has also been shown to inhibit the formation of protein aggregates and to promote protein folding.
Biochemical and Physiological Effects:
2-tert-Butyl-7-methylbenzothiazole has been shown to have a low toxicity profile in animal studies. However, it has been reported to cause skin irritation and sensitization in humans. 2-tert-Butyl-7-methylbenzothiazole has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-Butyl-7-methylbenzothiazole is a versatile compound that can be used in a wide range of applications. It is relatively easy to synthesize and is commercially available. However, 2-tert-Butyl-7-methylbenzothiazole has a strong odor and can be hazardous if not handled properly. It is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the study of 2-tert-Butyl-7-methylbenzothiazole. One area of research is the development of new materials using 2-tert-Butyl-7-methylbenzothiazole as a building block. Another area of research is the study of the mechanism of action of 2-tert-Butyl-7-methylbenzothiazole in the inhibition of protein aggregation. Additionally, the use of 2-tert-Butyl-7-methylbenzothiazole as a catalyst for organic reactions is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-tert-Butyl-7-methylbenzothiazole involves the reaction of 2-mercaptobenzothiazole with tert-butyl chloride and aluminum chloride. The reaction takes place in the presence of a solvent such as chloroform or dichloromethane. The yield of 2-tert-Butyl-7-methylbenzothiazole can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Applications De Recherche Scientifique
2-tert-Butyl-7-methylbenzothiazole has been extensively studied for its various applications in the field of science and technology. It is used as a model compound for the study of corrosion inhibition, rubber vulcanization, and as a probe for the study of protein aggregation. 2-tert-Butyl-7-methylbenzothiazole has also been used in the development of new materials such as polymer composites and as a catalyst for organic reactions.
Propriétés
Numéro CAS |
178999-25-2 |
|---|---|
Nom du produit |
2-tert-Butyl-7-methylbenzothiazole |
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2-tert-butyl-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-8-6-5-7-9-10(8)14-11(13-9)12(2,3)4/h5-7H,1-4H3 |
Clé InChI |
XHYYWHILMDOMFI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
Synonymes |
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
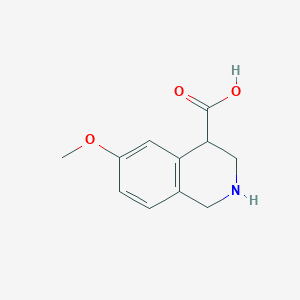
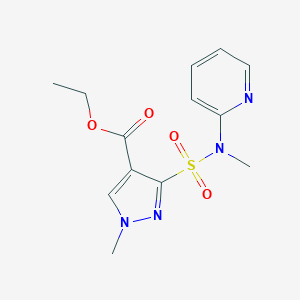
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
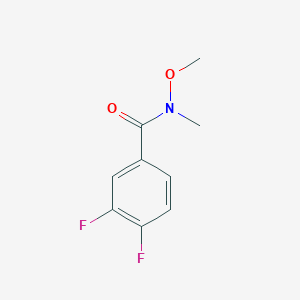
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
